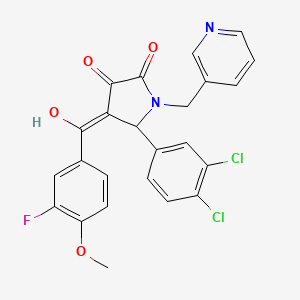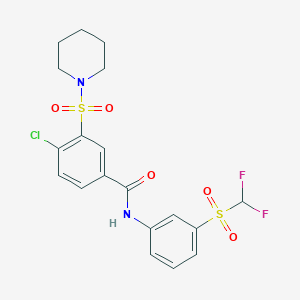![molecular formula C14H14F3N3OS B6420582 2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-methylacetamide CAS No. 905787-19-1](/img/structure/B6420582.png)
2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-methylacetamide is an organic compound noted for its extensive application in synthetic chemistry and medicinal research. It contains a unique quinolinic core structure with functional groups that contribute to its reactivity and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-methylacetamide typically involves multi-step organic reactions
Common reagents include nitriles, trifluoromethylating agents, and sulfurizing agents, under conditions such as catalytic hydrogenation or halogenation.
Industrial Production Methods:
Industrially, the compound is synthesized using high-throughput methods and continuous flow chemistry to ensure purity and yield. Catalysts like palladium or platinum might be employed in various stages to facilitate reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions at the sulfanyl group, transforming it into sulfoxides or sulfones.
Reduction: It can be reduced at the cyano group to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic ring.
Common Reagents and Conditions:
Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reducing agents including lithium aluminum hydride or hydrogen gas with palladium catalysts.
Substitution reactions might use reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed:
Sulfoxides and sulfones from oxidation.
Amines from reduction.
Various substituted derivatives from substitution reactions.
Scientific Research Applications
Chemistry:
Serves as an intermediate in the synthesis of more complex molecules, aiding in the development of pharmaceuticals and agrochemicals. Biology:
Used as a tool compound in biochemical assays to study enzyme activity and protein interactions. Medicine:
Applied in the synthesis of advanced materials and specialty chemicals due to its reactive nature.
Mechanism of Action
Mechanism:
The compound interacts with biological molecules through its cyano and trifluoromethyl groups, which can engage in hydrogen bonding and electrostatic interactions.
The quinoline core can intercalate into DNA, disrupting genetic processes.
Molecular Targets and Pathways:
Targets include enzymes like kinases and proteases, which are crucial in signaling pathways.
Pathways influenced involve apoptosis and cell cycle regulation.
Comparison with Similar Compounds
Quinoline
Quinolone
2-aminoquinoline
4-(trifluoromethyl)quinoline
N-methylacetamide derivatives
Properties
IUPAC Name |
2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3OS/c1-19-11(21)7-22-13-9(6-18)12(14(15,16)17)8-4-2-3-5-10(8)20-13/h2-5,7H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXFIQCYFGXICD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC2=C(CCCC2)C(=C1C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(4-nitrophenyl)-2-oxoethyl]-2,3-dihydro-1??,2-benzothiazole-1,1,3-trione](/img/structure/B6420506.png)
![ethyl 2-{1-methyl-2,4-dioxo-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purin-7-yl}acetate](/img/structure/B6420514.png)
![(5Z)-3-ethyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B6420523.png)
![methyl 2-[4-(4-tert-butylphenoxy)butanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6420537.png)
![ethyl 4-(4-fluorophenyl)-2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}thiophene-3-carboxylate](/img/structure/B6420542.png)
![(Z)-3-ethyl-5-((2-((2-hydroxyethyl)(methyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B6420550.png)
![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B6420566.png)

![2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B6420577.png)

![(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate](/img/structure/B6420590.png)
![(13Z)-16-acetyl-9-methyl-13-[(thiophen-2-yl)methylidene]-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0^{2,7}.0^{11,15}]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B6420592.png)

![4-chloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(piperidine-1-sulfonyl)benzamide](/img/structure/B6420603.png)
